Methyl-2-methyl-3-phenylglycidate
Methyl-2-methyl-3-phenylglycidate
BMK methyl glycidate is an analytical reference standard categorized as a precursor in the synthesis of phenylacetone. This product is intended for research and forensic applications.
BMK methyl glycidate is an analytical reference standard that is categorized as a precursor to phenylacetone. Phenylacetone has been used as a precursor in the illicit synthesis of methamphetamine and amphetamine and is classified as a schedule II controlled substance in the United States. This product is intended for forensic and research applications.
BMK methyl glycidate is an analytical reference standard that is categorized as a precursor to phenylacetone. Phenylacetone has been used as a precursor in the illicit synthesis of methamphetamine and amphetamine and is classified as a schedule II controlled substance in the United States. This product is intended for forensic and research applications.
Brand Name:
Vulcanchem
CAS No.:
80532-66-7
VCID:
VC21257833
InChI:
InChI=1S/C11H12O3/c1-11(10(12)13-2)9(14-11)8-6-4-3-5-7-8/h3-7,9H,1-2H3
SMILES:
CC1(C(O1)C2=CC=CC=C2)C(=O)OC
Molecular Formula:
C11H12O3
Molecular Weight:
192.21 g/mol
Methyl-2-methyl-3-phenylglycidate
CAS No.: 80532-66-7
Cat. No.: VC21257833
Molecular Formula: C11H12O3
Molecular Weight: 192.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | BMK methyl glycidate is an analytical reference standard categorized as a precursor in the synthesis of phenylacetone. This product is intended for research and forensic applications. BMK methyl glycidate is an analytical reference standard that is categorized as a precursor to phenylacetone. Phenylacetone has been used as a precursor in the illicit synthesis of methamphetamine and amphetamine and is classified as a schedule II controlled substance in the United States. This product is intended for forensic and research applications. |
|---|---|
| CAS No. | 80532-66-7 |
| Molecular Formula | C11H12O3 |
| Molecular Weight | 192.21 g/mol |
| IUPAC Name | methyl 2-methyl-3-phenyloxirane-2-carboxylate |
| Standard InChI | InChI=1S/C11H12O3/c1-11(10(12)13-2)9(14-11)8-6-4-3-5-7-8/h3-7,9H,1-2H3 |
| Standard InChI Key | CPPPKJUXIISPJL-UHFFFAOYSA-N |
| SMILES | CC1(C(O1)C2=CC=CC=C2)C(=O)OC |
| Canonical SMILES | CC1(C(O1)C2=CC=CC=C2)C(=O)OC |
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